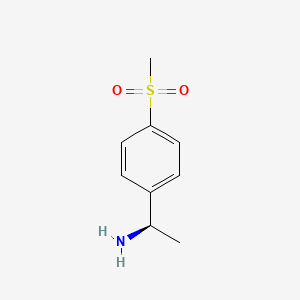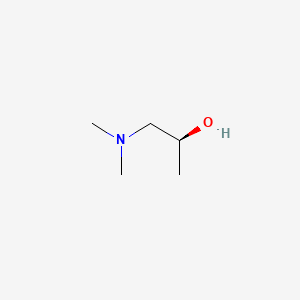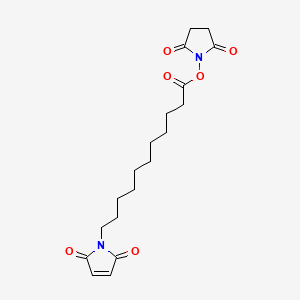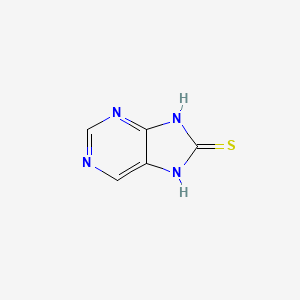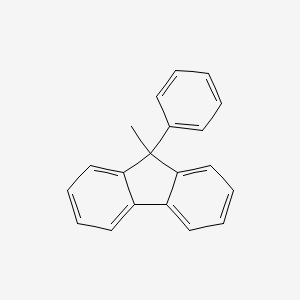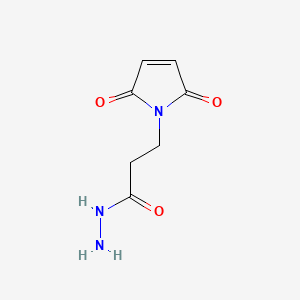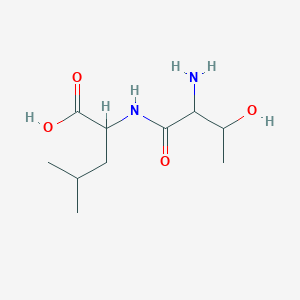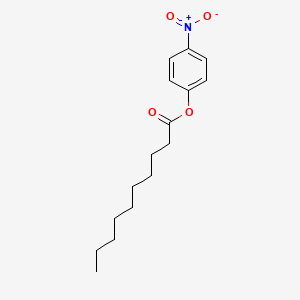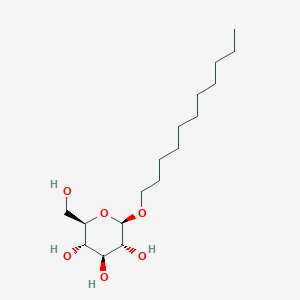
三碲化二铬
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
科学研究应用
Chromium(III) telluride has a wide range of applications in scientific research due to its unique properties:
Biology: Research is ongoing to explore its potential use in biomedical applications, such as targeted drug delivery and imaging.
Medicine: Its magnetic properties make it a candidate for use in magnetic resonance imaging (MRI) contrast agents.
Industry: Chromium(III) telluride is used in infrared detection and imaging technologies.
作用机制
Target of Action
Chromium(III) telluride primarily targets the beta subunit of mitochondrial ATP synthase . This enzyme plays a crucial role in cellular energy production by synthesizing ATP (adenosine triphosphate) within the mitochondria. The beta subunit is considered a novel site for Cr(III) action, influencing physiological effects beyond the classical insulin-signaling pathway .
Mode of Action
Chromium(III) telluride alters enzyme activity by displacing magnesium ions within ATP synthase’s beta subunit. This displacement activates the downstream AMP-activated protein kinase (AMPK) pathway . As a result, glucose metabolism improves, and mitochondrial damage caused by hyperglycemia is reduced .
Biochemical Pathways
The affected pathways include:
- Chromium(III) telluride may impact protein synthesis pathways. The compound influences glucose utilization and lipid processing. It may contribute to cellular antioxidant defenses .
Action Environment
Environmental factors (e.g., pH, temperature) influence the compound’s stability and efficacy. Understanding these conditions is essential for optimizing its use.
准备方法
Synthetic Routes and Reaction Conditions: Chromium(III) telluride can be synthesized through various methods, including solid-state reactions and chemical vapor deposition. One common method involves the direct reaction of chromium and tellurium at high temperatures. The reaction is typically carried out in a sealed quartz tube under an inert atmosphere to prevent oxidation. The reaction can be represented as follows:
2Cr+3Te→Cr2Te3
Industrial Production Methods: In industrial settings, the production of chromium(III) telluride often involves the use of high-purity chromium and tellurium powders. These powders are mixed and heated in a controlled environment to ensure the formation of the desired compound. The process may also involve the use of reducing agents to facilitate the reaction and prevent the formation of unwanted by-products .
化学反应分析
Types of Reactions: Chromium(III) telluride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Chromium(III) telluride can be oxidized using strong oxidizing agents such as nitric acid or hydrogen peroxide. The oxidation process typically results in the formation of chromium(III) oxide and tellurium dioxide.
Reduction: Reduction of chromium(III) telluride can be achieved using reducing agents like hydrogen gas or sodium borohydride. This process can lead to the formation of elemental chromium and tellurium.
Substitution: Substitution reactions involving chromium(III) telluride often occur in the presence of halogens or other reactive species. For example, reacting chromium(III) telluride with chlorine gas can result in the formation of chromium(III) chloride and tellurium tetrachloride.
Major Products Formed:
Oxidation: Chromium(III) oxide (Cr₂O₃) and tellurium dioxide (TeO₂)
Reduction: Elemental chromium (Cr) and tellurium (Te)
Substitution: Chromium(III) chloride (CrCl₃) and tellurium tetrachloride (TeCl₄)
相似化合物的比较
Chromium(III) telluride can be compared with other chromium(III) compounds, such as chromium(III) oxide, chromium(III) sulfide, and chromium(III) chloride .
Chromium(III) oxide (Cr₂O₃): Known for its high stability and use as a pigment.
Chromium(III) sulfide (Cr₂S₃): Exhibits different magnetic properties compared to chromium(III) telluride.
Chromium(III) chloride (CrCl₃): Commonly used in organic synthesis and as a catalyst.
Chromium(III) telluride is unique due to its combination of strong paramagnetic and ferromagnetic properties, making it particularly valuable for applications in magnetic and electronic devices.
属性
CAS 编号 |
12053-39-3 |
|---|---|
分子式 |
Cr2Te3 |
分子量 |
486.8 g/mol |
IUPAC 名称 |
chromium;tellurium |
InChI |
InChI=1S/2Cr.3Te |
InChI 键 |
PDJHBRMODJKXLQ-UHFFFAOYSA-N |
SMILES |
[Cr]=[Te].[Cr]=[Te].[Te] |
规范 SMILES |
[Cr]=[Te].[Cr]=[Te].[Te] |
Key on ui other cas no. |
12053-39-3 |
Pictograms |
Irritant |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



